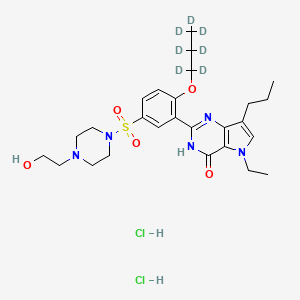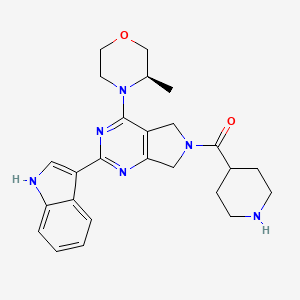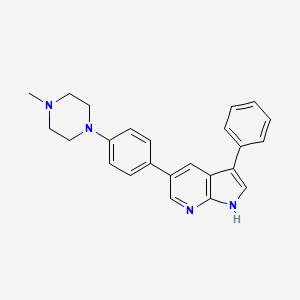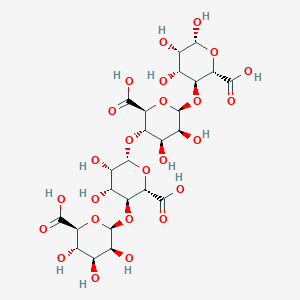
S100A2-p53-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S100A2-p53-IN-1 is a compound known for its ability to inhibit the interaction between the S100A2 protein and the p53 protein. S100A2 is a calcium-binding protein involved in cell signaling and is known to be upregulated in pancreatic cancer. The compound this compound has shown potential in inhibiting the growth of the MiaPaCa-2 pancreatic cancer cell line .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for S100A2-p53-IN-1 are not widely detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
S100A2-p53-IN-1 undergoes various chemical reactions, including interactions with calcium ions due to the calcium-binding nature of the S100A2 protein. The compound is also involved in reactions that inhibit the growth of cancer cells, particularly in pancreatic cancer. Common reagents and conditions used in these reactions include calcium ions and specific inhibitors that target the S100A2-p53 interaction .
Wissenschaftliche Forschungsanwendungen
S100A2-p53-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the interactions between proteins and inhibitors. In biology, it is used to understand the role of the S100A2 protein in cell signaling and cancer progression. In medicine, it has potential therapeutic applications in treating pancreatic cancer by inhibiting the growth of cancer cells .
Wirkmechanismus
The mechanism of action of S100A2-p53-IN-1 involves the inhibition of the interaction between the S100A2 protein and the p53 protein. S100A2 is a calcium-binding protein that plays a role in cell signaling and is upregulated in pancreatic cancer. By inhibiting the interaction between S100A2 and p53, this compound can inhibit the growth of cancer cells. The molecular targets involved in this mechanism include the S100A2 protein and the p53 protein .
Vergleich Mit ähnlichen Verbindungen
S100A2-p53-IN-1 is unique in its ability to specifically inhibit the interaction between the S100A2 protein and the p53 protein. Similar compounds include other inhibitors of protein-protein interactions, such as S100P-p53 inhibitors. this compound is distinct in its specific targeting of the S100A2-p53 interaction, making it a valuable tool in cancer research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H20F6N2O4S |
|---|---|
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20F6N2O4S/c21-19(22,23)13-8-14(20(24,25)26)10-16(9-13)33(29,30)28-7-3-6-27-11-15-12-31-17-4-1-2-5-18(17)32-15/h1-2,4-5,8-10,15,27-28H,3,6-7,11-12H2 |
InChI-Schlüssel |
JYSRREBPWYOTKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCNS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)












